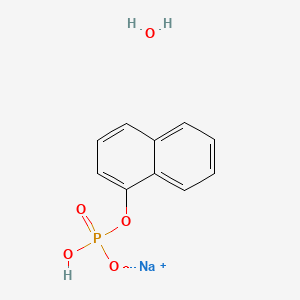

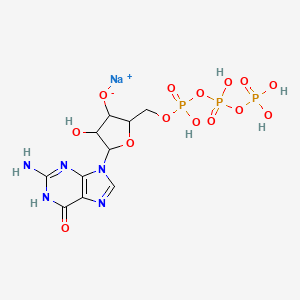

1-Naphthyl phosphate monosodium salt monohydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-naphthyl phosphate derivatives involves multiple steps, including the preparation of monophosphonium salts through protonation and the formation of complex structures through reactions with metal ions. For example, protonation of 1,8-di(phosphinyl)naphthalene yields monophosphonium salts, indicating a method for preparing related compounds (Reiter et al., 2004). Additionally, equilibrium studies have shown the complexation of 1-naphthyl phosphate with various metal ions, providing a basis for its synthesis in the presence of these metals (Armstrong et al., 1989).

Molecular Structure Analysis

The molecular structure of 1-naphthyl phosphate and its derivatives has been extensively studied. For instance, 1,8-di(phosphinyl)naphthalene exhibits a planar naphthalene skeleton, indicative of the structural chemistry of phosphorus compounds related to 1-naphthyl phosphate (Reiter et al., 2004).

Chemical Reactions and Properties

1-Naphthyl phosphate undergoes various chemical reactions, including photoinduced electron-transfer reactions, which highlight its reactivity and potential applications in synthetic chemistry. For example, the photoinduced electron-transfer reaction of tri-1-naphthyl phosphate sensitized by 9,10-dicyanoanthracene results in the formation of 1,1′-binaphthyl, demonstrating its chemical reactivity (Nakamura & Majima, 1997).

Physical Properties Analysis

The physical properties of 1-naphthyl phosphate, including its crystalline structure and spectroscopic characteristics, are crucial for its applications. Studies have detailed the specifications required for high-quality substrates of sodium 1-naphthyl phosphate, essential for measuring enzymatic activities, thereby emphasizing the importance of its purity and stability (Bowers & Bowers, 1982).

Chemical Properties Analysis

The chemical properties of 1-naphthyl phosphate, particularly its interactions with enzymes and its role as a substrate in biochemical assays, are of significant interest. Research has shown its application as an enzymatic substrate for enzyme-linked immunomagnetic electrochemistry, illustrating its utility in the detection of pathogenic bacteria (Gehring et al., 1999).

Aplicaciones Científicas De Investigación

Determinación de fosfatasas

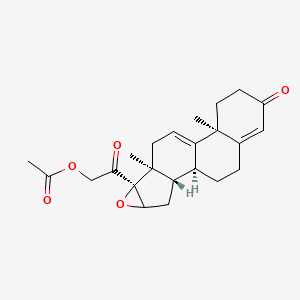

Este compuesto se usa comúnmente como sustrato para la determinación de fosfatasas {svg_1} {svg_2}. Es particularmente útil en las determinaciones bioanalíticas de las fosfatasas ácidas {svg_3} {svg_4} {svg_5}.

Análisis de fosfatasa ácida prostática

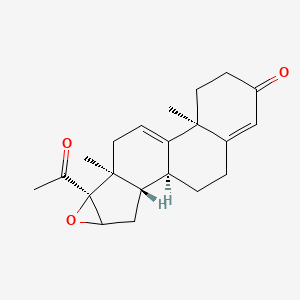

Actúa como sustrato para la determinación de la fosfatasa ácida prostática {svg_6} {svg_7} {svg_8} {svg_9}. Esta aplicación es significativa en la investigación médica, especialmente en estudios relacionados con la salud y las enfermedades de la próstata.

Inhibición de la fosfatasa no específica

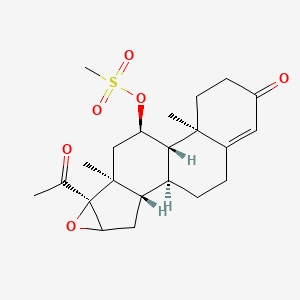

1-Naphthyl phosphate monosodium salt monohydrate se ha utilizado como un inhibidor de la fosfatasa no específico {svg_10} {svg_11} {svg_12}. Esto es particularmente útil en varias aplicaciones de investigación biológica y bioquímica.

Ensayos de corrección de empalme

Este compuesto se ha utilizado en ensayos de corrección de empalme en células HeLa pLuc 705 {svg_13} {svg_14} {svg_15}. Esta aplicación es crucial en la investigación genética y el estudio de la expresión génica.

Investigación y desarrollo en laboratorios químicos

Debido a sus propiedades químicas específicas, este compuesto se utiliza a menudo en la investigación y el desarrollo en laboratorios químicos {svg_16} {svg_17}. Se utiliza en varios experimentos y análisis químicos.

Uso educativo en química y bioquímica

Dado su papel en varias reacciones químicas y bioquímicas, este compuesto se utiliza a menudo con fines educativos en química y bioquímica {svg_18} {svg_19}. Ayuda a los estudiantes a comprender los principios de estas reacciones.

Mecanismo De Acción

Target of Action

The primary target of 1-Naphthyl phosphate monosodium salt monohydrate is phosphatases . Phosphatases are a group of enzymes that remove a phosphate group from a protein molecule, a process known as dephosphorylation. This action plays a crucial role in cellular functions such as cell growth, cell signaling, and regulation of metabolic pathways.

Mode of Action

This compound acts as a non-specific phosphatase inhibitor . It inhibits acid, alkaline, and protein phosphatases . By inhibiting these enzymes, the compound prevents the dephosphorylation process, thereby affecting the normal functioning of the cell.

Biochemical Pathways

The compound’s inhibition of phosphatases affects various biochemical pathways. Phosphatases play a key role in many cellular processes, including signal transduction pathways, cell cycle regulation, and metabolic pathways. By inhibiting phosphatases, this compound can disrupt these pathways, leading to changes in cell behavior and function .

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed in the body. The compound’s impact on bioavailability would depend on factors such as dosage, route of administration, and individual patient characteristics.

Result of Action

The inhibition of phosphatases by this compound can lead to a variety of cellular effects. For example, it can disrupt signal transduction pathways, leading to altered cell behavior. It can also affect cell cycle regulation, potentially leading to changes in cell growth and division .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is moisture sensitive , suggesting that humidity could affect its stability. Additionally, it should be stored in a cool place and kept in a tightly closed container in a dry and well-ventilated place . The compound is also incompatible with strong oxidizing agents , indicating that it could be unstable in oxidative environments.

Propiedades

IUPAC Name |

sodium;naphthalen-1-yl hydrogen phosphate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9O4P.Na.H2O/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;;/h1-7H,(H2,11,12,13);;1H2/q;+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWUDGODQXQNON-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)[O-].O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10NaO5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81012-89-7 |

Source

|

| Record name | 1-Naphthyl phosphate, monosodium salt, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride](/img/structure/B1141782.png)